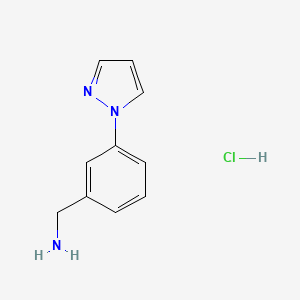![molecular formula C13H17NO B3024249 Spiro[isochroman-4,4'-piperidine] CAS No. 63303-29-7](/img/structure/B3024249.png)
Spiro[isochroman-4,4'-piperidine]
描述
Spiro[isochroman-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure where an isochroman ring is fused with a piperidine ring at a single carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[isochroman-4,4’-piperidine] typically involves multicomponent reactions. One common method includes the cyclo-condensation of amines, formaldehyde, and dimedone using a Lewis acid catalyst such as iron(III) trifluoroacetate in an aqueous micellar medium . Another approach involves the use of nano γ-alumina supported antimony(V) chloride under ultrasonic irradiation at room temperature . These methods are favored for their efficiency and high yield.
Industrial Production Methods
While specific industrial production methods for spiro[isochroman-4,4’-piperidine] are not extensively documented, the principles of multicomponent reactions and the use of heterogeneous catalysts are likely to be employed. These methods offer scalability and cost-effectiveness, making them suitable for industrial applications.
化学反应分析
Types of Reactions
Spiro[isochroman-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[isochroman-4,4’-piperidine]-N-oxide, while reduction could produce a more saturated spirocyclic compound.
科学研究应用
Spiro[isochroman-4,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of histamine release from mast cells.
Medicine: Explored for its analgesic properties and potential use in drug development.
Industry: Utilized in the development of high-performance polymeric membranes for sustainability applications.
作用机制
The mechanism of action of spiro[isochroman-4,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histamine release by affecting the lipophilicity of the substituents on the isochroman ring . This interaction likely involves binding to receptors or enzymes involved in histamine release pathways.
相似化合物的比较
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spiro-flavonoids: Found in nature with significant biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
Spiro[isochroman-4,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Unlike spiropyrans and spiro-flavonoids, it is primarily studied for its potential in medicinal chemistry and material science.
属性
IUPAC Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFZPABWGWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445771 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909034-85-1 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
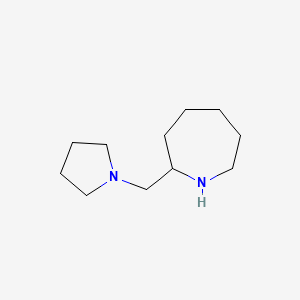
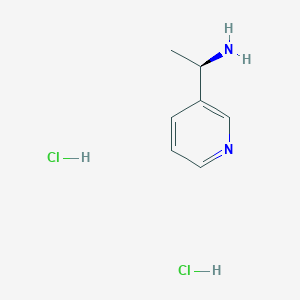
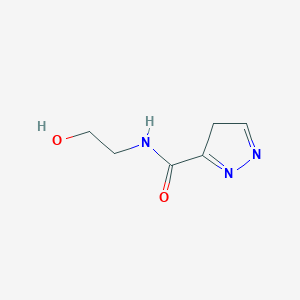
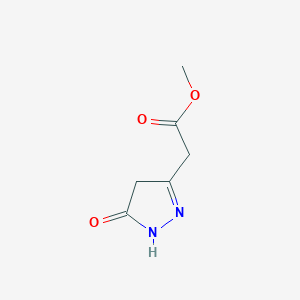
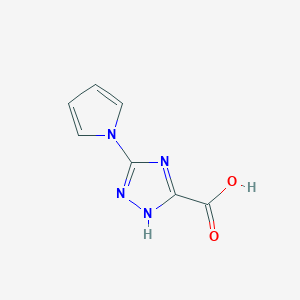
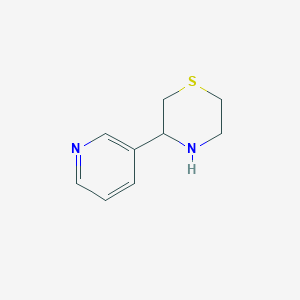
![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)
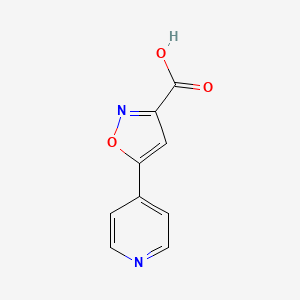
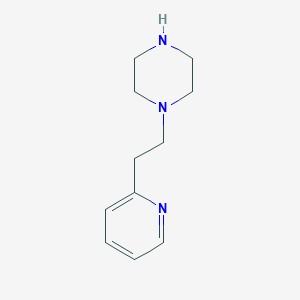
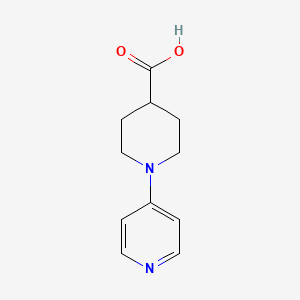
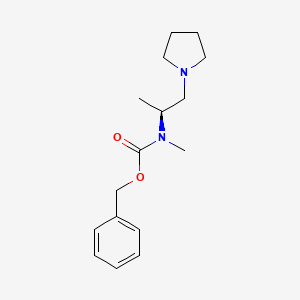

![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)
